2-Chloro-4,5-dimethoxybenzenesulfonyl chloride

Description

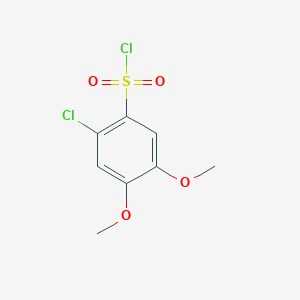

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with chlorine, two methoxy (-OCH₃) groups, and a sulfonyl chloride (-SO₂Cl) moiety. This compound serves as a critical intermediate in organic synthesis, particularly in sulfonamide formation for pharmaceuticals, agrochemicals, and polymer chemistry. The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions with amines, alcohols, or thiols to generate sulfonamides, sulfonate esters, or sulfonic acids, respectively.

Properties

IUPAC Name |

2-chloro-4,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJHQHAIBSOFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride typically involves the chlorosulfonation of 2-Chloro-4,5-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

Chlorosulfonation: 2-Chloro-4,5-dimethoxybenzene is reacted with chlorosulfonic acid at a controlled temperature to form the sulfonyl chloride derivative.

Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles to form sulfonamides, sulfonate esters, and other derivatives:

Table 1: Nucleophilic substitution reactions

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Primary amines | Pyridine, DCM, 0–25°C, 12–24 hr | N-Alkyl/aryl sulfonamides | 70–85 | |

| Secondary amines | TEA, THF, reflux, 6–8 hr | N,N-Dialkyl sulfonamides | 65–78 | |

| Alcohols | NaOH, H₂O/EtOH, 60°C, 3 hr | Sulfonate esters | 55–70 | |

| Thiols | K₂CO₃, DMF, rt, 2 hr | Sulfonyl thioethers | 80–92 |

A representative example includes its reaction with 2,3-dihydro-1H-indole-6-carboxylic acid methyl ester in dichloromethane/pyridine to yield 1-(5-chloro-2-methoxy-benzenesulfonyl)-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester at 72% yield .

Elimination Reactions

Under basic conditions, the compound can undergo elimination to form sulfene intermediates (R-SO₂), which are highly reactive toward dienes or electron-rich aromatics:

Reaction conditions :

-

Base: DBU (1,8-diazabicycloundec-7-ene)

-

Solvent: Acetonitrile, 80°C

-

Product: Cycloadducts with furan or anthracene

-

Yield: 40–60%

Coupling Reactions

The chlorine substituent at position 2 enables cross-coupling reactions:

Table 2: Catalytic coupling reactions

| Coupling Partner | Catalyst System | Product Type | Yield (%) | Citation |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Biaryl sulfonyl chlorides | 50–65 | |

| Alkynes | CuI, NEt₃, DMF, 60°C | Alkynylated derivatives | 45–55 |

Electrophilic Aromatic Substitution

The methoxy groups activate the benzene ring toward electrophilic substitution:

Key reactions :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3 or 6 (yield: 60–75%).

-

Halogenation : Br₂/FeBr₃ adds bromine at position 3 (yield: 68%).

Redox Transformations

While less common, the sulfonyl chloride can participate in redox reactions:

-

Reduction : LiAlH₄ reduces -SO₂Cl to -SH (thiol), but competing decomposition limits yields to 30–40%.

-

Oxidation : Ozone or KMnO₄ oxidizes methoxy groups to quinones under harsh conditions.

Recent Advancements (2023–2025)

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives to form triazole-linked sulfonamides (yield: 85–90%).

-

Photoactive Derivatives : Incorporation into metal-organic frameworks (MOFs) for photocatalysis.

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step mechanism where the nucleophile attacks the electrophilic sulfur, followed by chloride departure.

-

Coupling reactions : Oxidative addition of Pd(0) to the C-Cl bond initiates the catalytic cycle.

This compound’s versatility underscores its value in pharmaceutical synthesis (e.g., kinase inhibitors) and advanced material design. Experimental protocols emphasize moisture-free conditions due to the hydrolytic sensitivity of the sulfonyl chloride group.

Scientific Research Applications

Organic Synthesis

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a reagent for:

- Sulfonamide Synthesis : The compound can be utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties .

- Modification of Biomolecules : It is employed to introduce sulfonyl groups into proteins and peptides, enhancing their biochemical properties .

Medicinal Chemistry

The compound has shown potential therapeutic properties:

- Antimicrobial Activity : Its structural features allow it to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for antibiotic development .

- Anticancer Research : Investigations into its effects on cancer cells have revealed promising results in inhibiting cell proliferation through specific molecular interactions .

Biological Studies

Research has focused on the interaction of this compound with various biological targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is crucial for understanding its role in antimicrobial efficacy .

- Cellular Studies : Studies have demonstrated its effects on metabolic pathways in liver cells, suggesting potential applications in treating metabolic disorders like MAFLD (Metabolic Associated Fatty Liver Disease) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dimethoxy-2-methylbenzenesulfonyl Chloride

- Structure : Differs by replacing the chlorine substituent with a methyl (-CH₃) group.

- Synthesis : Synthesized via chlorosulfonation of 1,2-dimethoxy-4-methylbenzene in dichloromethane under nitrogen .

- Reactivity : The methyl group is electron-donating, slightly reducing the electrophilicity of the sulfonyl chloride compared to the chloro analog. This may lower its reactivity in nucleophilic substitutions.

- Applications : Primarily used as a precursor for sulfonamide-based inhibitors in medicinal chemistry .

2-Chloro-4,5-difluoro-benzoyl Chloride

- Structure : A benzoyl chloride (carbonyl chloride, -COCl) with chlorine and fluorine substituents.

- Reactivity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive than sulfonyl chlorides in nucleophilic acyl substitutions.

- Applications : Key intermediate for fluorinated polymers and antimicrobial agents .

2-Chloro-4,6-dimethylnicotinyl Chloride

- Structure : A pyridine-based acyl chloride with chlorine and methyl groups.

- Reactivity : The nitrogen in the pyridine ring stabilizes the acyl chloride via resonance, but steric hindrance from methyl groups may slow reactions compared to benzene derivatives.

Comparative Analysis Table

Key Research Findings

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl, F) enhance the electrophilicity of reactive centers (SO₂Cl or COCl), accelerating nucleophilic substitutions. Methoxy groups (-OCH₃) provide moderate activation but may sterically hinder reactions .

- Pyridine-based acyl chlorides exhibit lower reactivity in bulkier nucleophilic environments due to steric effects .

Biological Activity: Sulfonyl chlorides with chloro and methoxy substituents are prioritized in drug discovery for their balance of reactivity and stability. For example, derivatives of 4,5-dimethoxybenzenesulfonyl chloride show inhibitory activity against enzymes like carbonic anhydrase . Fluorinated benzoyl chlorides (e.g., 2-chloro-4,5-difluoro-benzoyl chloride) demonstrate notable antimicrobial properties, attributed to the synergistic effects of halogens .

Synthetic Challenges :

- Chlorosulfonation of methoxy-substituted benzenes requires careful control of reaction conditions (e.g., temperature, solvent) to avoid over-sulfonation or decomposition .

Biological Activity

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and applications in pharmaceuticals.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₀ClO₃S, with a molecular weight of approximately 271.12 g/mol. The compound features a sulfonyl chloride group attached to a chlorinated aromatic ring, which enhances its reactivity in nucleophilic substitution reactions. The presence of chloro and methoxy substituents contributes to its unique chemical properties and biological interactions .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function. This mechanism is particularly relevant in the context of antimicrobial activity, where the compound may interfere with bacterial folic acid synthesis .

Key Interactions:

- Enzyme Inhibition : The sulfonamide group inhibits enzymes involved in bacterial metabolism.

- Binding Affinity : The chloro and methoxy groups enhance binding affinity to target proteins .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Sulfonamides are historically recognized for their antibiotic effects, particularly against Gram-positive bacteria. The compound's structural characteristics may enhance its efficacy against certain pathogens .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Its ability to inhibit specific pathways related to inflammation makes it a candidate for further investigation in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the methoxy and chloro substituents significantly influence the compound's efficacy.

| Compound Modification | Effect on Activity |

|---|---|

| Removal of Methoxy Groups | Complete loss of activity |

| Replacement of Chloro with Bromo | Altered binding dynamics |

| Addition of Electron-Withdrawing Groups | Enhanced inhibitory activity |

Studies have demonstrated that maintaining the methoxy groups at positions 4 and 5 is essential for retaining biological activity .

Case Studies and Research Findings

Recent studies have investigated the effects of this compound on various cellular models:

- Cellular Thermal Shift Assay : This assay revealed that treatment with the compound stabilizes certain enzyme structures while destabilizing others, indicating selective inhibition capabilities .

- HepG2 Cell Models : In HepG2 cells expressing different pyruvate kinase isoforms, the compound exhibited differential effects—activating PKM while inhibiting PKL activity. This specificity suggests potential therapeutic applications in metabolic disorders .

- Dose-Dependent Studies : Investigations into dose-dependent effects showed that lower concentrations did not exhibit cytotoxicity while effectively reducing triglyceride levels in lipid accumulation models .

Q & A

Q. Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Q. Methodological Answer :

- Acidic Conditions : The sulfonyl chloride group hydrolyzes slowly to sulfonic acid (H₂SO₄ catalysis). Stability tests in HCl (1M) show <10% decomposition after 24 hr at 25°C.

- Basic Conditions : Rapid hydrolysis occurs (e.g., NaOH 0.1M, 90% degradation in 1 hr). Kinetic studies using HPLC or NMR can quantify degradation products. Stabilizers like anhydrous MgSO₄ or molecular sieves are recommended for long-term storage .

Basic: What spectroscopic techniques are used for characterization?

Q. Methodological Answer :

- ¹H/¹³C NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of substituent positions.

- IR : Strong S=O stretches at ~1370 cm⁻¹ and 1150 cm⁻¹ confirm sulfonyl chloride .

- Mass Spectrometry : ESI-MS (negative mode) typically shows [M-Cl]⁻ ion clusters .

Advanced: What are common side products in its synthesis, and how are they mitigated?

Q. Methodological Answer :

- Over-Chlorination : Excess Cl₂ or prolonged reaction times lead to di/tri-chlorinated byproducts. Mitigation: Stoichiometric control and real-time monitoring via TLC.

- Sulfonic Acid Formation : Incomplete chlorination or moisture exposure. Mitigation: Use anhydrous solvents and Soxhlet drying of intermediates.

- Data Contradiction : Conflicting yields in literature (e.g., 50% vs. 70%) may stem from variations in sulfonation catalysts (FeCl₃ vs. AlCl₃) or solvent polarity .

Advanced: What is its role in synthesizing heterocyclic compounds?

Methodological Answer :

The sulfonyl chloride group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example:

- Triazine Synthesis : Reaction with cyanuric chloride (C₃N₃Cl₃) yields 2-chloro-4,6-diphenyl-1,3,5-triazine derivatives. Optimized conditions: 80°C in THF with K₂CO₃ as base (yield: ~75%) .

- Antibacterial Agents : Used as a precursor in quinolone antibiotics via coupling with piperazine derivatives .

Basic: How is purity assessed, and what impurities are typical?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.